molecular formula C21H20ClNO3 B11946523 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide CAS No. 853312-09-1

3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11946523
CAS No.: 853312-09-1
M. Wt: 369.8 g/mol
InChI Key: YLMSHTQLNUROTN-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 3-(5-(4-chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core furan ring, followed by the introduction of the chlorophenyl group and the methoxybenzyl group. The final step involves the formation of the propanamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide include other furan derivatives and chlorophenyl-containing compounds These compounds may share similar chemical properties but differ in their biological activities and applications

Biological Activity

3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a furan ring, a chlorophenyl group, and a methoxybenzyl moiety. This unique combination may contribute to its biological properties.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of similar compounds, particularly those containing triazole and furan derivatives. For instance, a study investigating a related compound, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9), demonstrated significant cytotoxicity against melanoma cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
B9Melanoma12.5Apoptosis induction
AHT2910.0Cell cycle arrest
BA-43115.0Caspase activation

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit key proteins involved in cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in related structures, suggesting that this compound may also promote programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could contribute to their overall therapeutic potential.

Case Studies

Several studies have explored the effects of compounds with similar structures:

  • Study on Triazole Derivatives : A study published in the International Journal of Biological Chemistry reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can enhance biological activity .
  • Furan-Based Compounds : Research has shown that furan-containing compounds possess diverse biological activities, including anti-cancer and anti-inflammatory effects, which may be relevant to the activity of our compound .

Properties

CAS No.

853312-09-1

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C21H20ClNO3/c1-25-18-8-2-15(3-9-18)14-23-21(24)13-11-19-10-12-20(26-19)16-4-6-17(22)7-5-16/h2-10,12H,11,13-14H2,1H3,(H,23,24)

InChI Key

YLMSHTQLNUROTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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